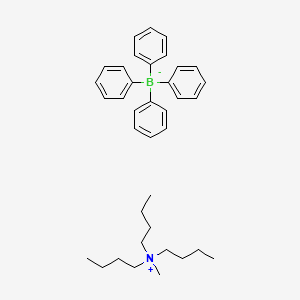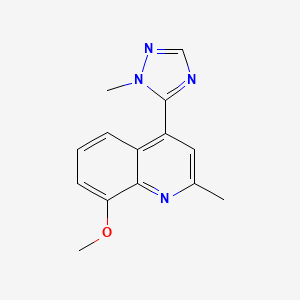
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in organic synthesis, as phase transfer catalysts, and in various industrial processes. This compound is characterized by its ionic nature, with a positively charged ammonium ion and a negatively charged tetraphenylborate ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate typically involves the reaction of N,N-Dibutyl-N-methylbutan-1-aminium bromide with sodium tetraphenylborate. The reaction is carried out in an appropriate solvent, such as acetonitrile or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The purification process may include multiple steps, such as filtration, washing, and drying, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions may produce different oxidation states of the compound.
科学的研究の応用
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and as an additive in certain manufacturing processes.
作用機序
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt biological membranes, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields.
類似化合物との比較
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- Methyltributylammonium bromide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate is unique due to its specific ionic structure, which imparts distinct properties such as higher solubility in organic solvents and enhanced catalytic activity in phase transfer reactions. Its tetraphenylborate ion also contributes to its stability and reactivity in various chemical processes.
特性
分子式 |
C37H50BN |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
tetraphenylboranuide;tributyl(methyl)azanium |
InChI |
InChI=1S/C24H20B.C13H30N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-11-14(4,12-9-6-2)13-10-7-3/h1-20H;5-13H2,1-4H3/q-1;+1 |
InChIキー |
ARLHUDTVDUMGTJ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](C)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)

![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)

![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)


![tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13355388.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355390.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
